molecular formula C17H22N4O B14941068 N-(4-methoxyphenyl)-N-(6-methyl-2-piperidino-4-pyrimidinyl)amine

N-(4-methoxyphenyl)-N-(6-methyl-2-piperidino-4-pyrimidinyl)amine

Cat. No.: B14941068
M. Wt: 298.4 g/mol
InChI Key: JWVUAIDOWAMCEH-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-N-(6-methyl-2-piperidino-4-pyrimidinyl)amine is a synthetic organic compound that belongs to the class of aromatic amines. Compounds in this class are often used in various fields such as medicinal chemistry, materials science, and organic synthesis due to their diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-N-(6-methyl-2-piperidino-4-pyrimidinyl)amine typically involves the following steps:

    Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperidine ring: This step involves the reaction of the pyrimidine intermediate with a piperidine derivative.

    Attachment of the methoxyphenyl group: This final step involves the coupling of the methoxyphenyl group to the pyrimidine-piperidine intermediate, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes, optimized for yield and purity. Key considerations would include the availability of starting materials, reaction efficiency, and the ease of purification.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-N-(6-methyl-2-piperidino-4-pyrimidinyl)amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction might yield an alcohol or amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-N-(6-methyl-2-piperidino-4-pyrimidinyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-N-(2-piperidino-4-pyrimidinyl)amine
  • N-(4-methoxyphenyl)-N-(6-methyl-2-piperidino-5-pyrimidinyl)amine
  • N-(4-methoxyphenyl)-N-(6-methyl-3-piperidino-4-pyrimidinyl)amine

Uniqueness

N-(4-methoxyphenyl)-N-(6-methyl-2-piperidino-4-pyrimidinyl)amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group and the specific positioning of the piperidine and pyrimidine rings can result in distinct properties compared to similar compounds.

Properties

Molecular Formula

C17H22N4O

Molecular Weight

298.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-6-methyl-2-piperidin-1-ylpyrimidin-4-amine

InChI

InChI=1S/C17H22N4O/c1-13-12-16(19-14-6-8-15(22-2)9-7-14)20-17(18-13)21-10-4-3-5-11-21/h6-9,12H,3-5,10-11H2,1-2H3,(H,18,19,20)

InChI Key

JWVUAIDOWAMCEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCCC2)NC3=CC=C(C=C3)OC

Origin of Product

United States

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